molecular formula C9H17NO2 B8462048 N-(1,2-dimethylpropyl)-3-oxoButanamide

N-(1,2-dimethylpropyl)-3-oxoButanamide

Cat. No.: B8462048
M. Wt: 171.24 g/mol
InChI Key: LOXJHFDFYODODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethylpropyl)-3-oxoButanamide is an organic compound with a unique structure that includes both an amide and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dimethylpropyl)-3-oxoButanamide typically involves the reaction of 3-methylbutan-2-amine with 3-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dimethylpropyl)-3-oxoButanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1,2-dimethylpropyl)-3-oxoButanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2-dimethylpropyl)-3-oxoButanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: An alcohol with a similar alkyl chain but different functional groups.

    N-(3-methylbutan-2-yl)oxolane-2-carboxamide: A compound with a similar amide structure but different substituents.

    Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures.

Uniqueness

N-(1,2-dimethylpropyl)-3-oxoButanamide is unique due to its combination of an amide and a ketone functional group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-3-oxobutanamide

InChI

InChI=1S/C9H17NO2/c1-6(2)8(4)10-9(12)5-7(3)11/h6,8H,5H2,1-4H3,(H,10,12)

InChI Key

LOXJHFDFYODODH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-methylbutan-2-amine (1.00 g), 2,2,6-trimethyl-4H-1,3-didioxin-4-one (2.12 g) and tetrahydrofuran (3.0 mL) was added sodium acetate (941 mg) at room temperature. The reaction mixture was refluxed overnight, and cooled to room temperature. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.46 g).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2,6-trimethyl-4H-1,3-didioxin-4-one
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
941 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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